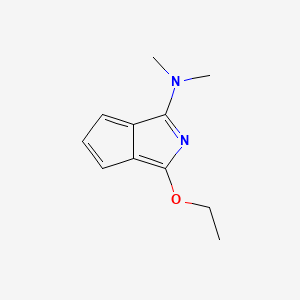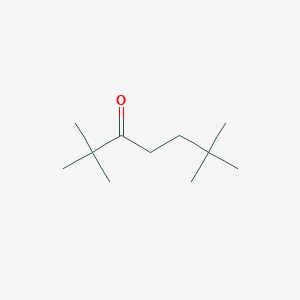
2,2,6,6-Tetramethylheptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethylheptan-3-one is an organic compound with the molecular formula C11H22O. It is a ketone characterized by its branched structure, which includes four methyl groups attached to the heptane backbone. This compound is known for its stability and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,6,6-Tetramethylheptan-3-one can be synthesized through several methods. One common approach involves the oxidation of 2,2,6,6-tetramethylheptane using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes that involve the use of metal catalysts. These processes are designed to maximize yield and minimize by-products, making them efficient for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6,6-Tetramethylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ketone group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones.
Applications De Recherche Scientifique
2,2,6,6-Tetramethylheptan-3-one is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for pharmaceutical compounds.
Industry: The compound is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetramethylheptan-3-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and other proteins, influencing their activity. Additionally, the compound can undergo metabolic transformations that produce active metabolites, which further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylheptane: A hydrocarbon with a similar structure but lacking the ketone group.
2,2,6,6-Tetramethyl-3,5-heptanedione: A diketone with two carbonyl groups, offering different reactivity and applications.
Uniqueness
2,2,6,6-Tetramethylheptan-3-one is unique due to its specific branched structure and the presence of a single ketone group. This combination provides distinct chemical properties, making it valuable in various synthetic and industrial processes.
Propriétés
Numéro CAS |
40239-53-0 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
2,2,6,6-tetramethylheptan-3-one |
InChI |
InChI=1S/C11H22O/c1-10(2,3)8-7-9(12)11(4,5)6/h7-8H2,1-6H3 |
Clé InChI |
PLIPKKJKDUPBNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



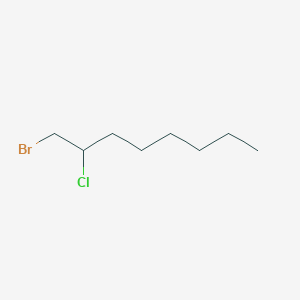
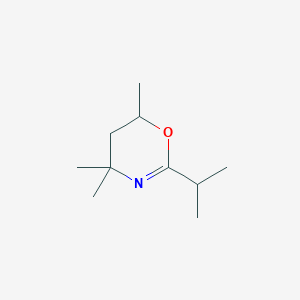
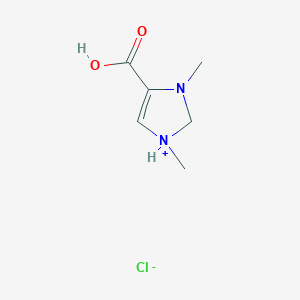


![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14657178.png)
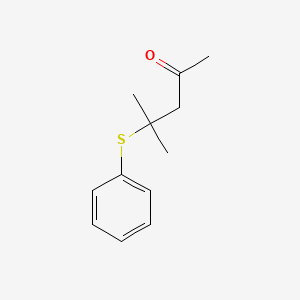
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14657192.png)

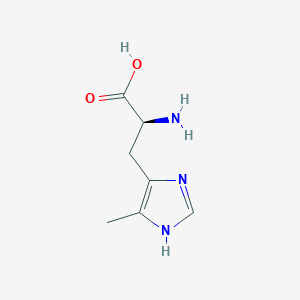
![2-[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]-5-nonoxyphenol](/img/structure/B14657200.png)

